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Cat. No.: B3024153

For Researchers, Scientists, and Drug Development Professionals
Abstract

1,3-Propanesultam, systematically known as 1,2-thiazolidine 1,1-dioxide, is a cyclic
sulfonamide of interest in medicinal chemistry and materials science. A thorough understanding
of its structural and electronic properties through spectroscopic analysis is crucial for its
application and development. This technical guide provides a detailed overview of the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3-
Propanesultam. While specific experimental spectra for this compound are not widely
available in public databases, this guide extrapolates the expected spectral characteristics
based on its chemical structure and data from analogous compounds. Additionally, it outlines
generalized experimental protocols for these spectroscopic techniques.

Chemical Structure and Properties

¢ |[UPAC Name: 1,2-thiazolidine 1,1-dioxide
e Molecular Formula: CsH7NO2S
e Molecular Weight: 121.16 g/mol

e Structure:
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Spectroscopic Data

Due to the limited availability of published experimental spectra for 1,3-Propanesultam, the
following sections describe the predicted spectroscopic data based on the analysis of its
functional groups and comparison with similar molecules.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

2.1.1. 'H NMR Spectroscopy

The proton NMR spectrum of 1,3-Propanesultam is expected to show three distinct signals
corresponding to the three methylene groups and the N-H proton.

e -CH2-S(0)2-: The methylene group adjacent to the sulfonyl group is expected to be the most
deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Its signal
would likely appear as a triplet.

¢ -CH2-CH2-N-: The central methylene group would exhibit a more complex multiplet pattern
(likely a pentet or multiplet) due to coupling with the two adjacent methylene groups.

¢ -N-CH:z-: The methylene group attached to the nitrogen atom would be deshielded, though
likely less so than the one next to the sulfonyl group. It would be expected to appear as a
triplet.

e N-H: The proton on the nitrogen atom would likely appear as a broad singlet. Its chemical
shift can be highly variable depending on the solvent and concentration. In some cases, the
N-H proton signal of sulfonamides can be found in the range of 8-11 ppm.[1][2]

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in
the molecule.

e -CH2-S(0)2-: The carbon atom directly attached to the sulfonyl group will be the most
downfield signal.
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e -CH2-CH2-N-: The central carbon atom will have an intermediate chemical shift.

¢ -N-CH:z-: The carbon atom bonded to the nitrogen will be deshielded compared to a simple

alkane but upfield from the carbon adjacent to the sulfonyl group.

Table 1: Predicted *H and *C NMR Chemical Shifts for 1,3-Propanesultam

Predicted *H Chemical

Predicted **C Chemical

Group Shift (ppm) Shift (ppm)
-CH2-S(O)2- 3.2 - 3.5 (triplet) 50 - 55
-CH2-CH2-N- 2.0 - 2.3 (multiplet) 25 - 30
-N-CHa- 3.4 - 3.7 (triplet) 45 - 50

N-H 5.0 - 8.0 (broad singlet) -

Note: These are estimated values and can vary based on the solvent and experimental

conditions.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Frequencies for 1,3-Propanesultam

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3300 - 3400 Medium

C-H Stretch (alkane) 2850 - 3000 Medium-Strong

S=0 Asymmetric Stretch 1320 - 1350 Strong

S=0 Symmetric Stretch 1140 - 1160 Strong

S-N Stretch 900 - 950 Medium
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The most characteristic peaks in the IR spectrum of 1,3-Propanesultam will be the strong
absorptions corresponding to the asymmetric and symmetric stretching vibrations of the
sulfonyl (S=0) group.[3] The presence of an N-H stretch will also be a key indicator.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

e Molecular lon (M*): The molecular ion peak is expected at an m/z value corresponding to the
molecular weight of 1,3-Propanesultam, which is approximately 121.

o Fragmentation Pattern: Under electron ionization (El), the molecule is expected to fragment.
Common fragmentation pathways for cyclic sulfonamides could involve the loss of SOz (m/z
= 64), leading to a significant fragment ion. Other fragmentations could involve the cleavage
of the propyl chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
discussed above.

3.1. NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Propanesultam in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. The choice of solvent is critical
and can affect the chemical shifts.

 Instrumentation: Acquire *H and 13C NMR spectra on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher).

e 'H NMR Acquisition:

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
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o Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:
o Use a proton-decoupled sequence to obtain a spectrum with single lines for each carbon.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans is typically required for 13C NMR due to the low natural
abundance of the 13C isotope.

3.2. Infrared (IR) Spectroscopy
o Sample Preparation (Solid Sample):

o KBr Pellet Method: Grind a small amount of 1,3-Propanesultam with dry potassium
bromide (KBr) powder and press the mixture into a thin, transparent pellet.[4][5]

o Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a
paste, which is then placed between two salt plates (e.g., NaCl or KBr).

o Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal.
This method requires minimal sample preparation.

 Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm~1) and
record the transmittance or absorbance spectrum.

3.3. Mass Spectrometry (MS)

» Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

e |onization:

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3024153?utm_src=pdf-body
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.slideshare.net/slideshow/sampling-of-solids-in-ir-spectroscopy/37947737
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Electron lonization (EI): Bombard the sample with high-energy electrons (typically 70 eV)
to induce ionization and fragmentation. This is a "hard" ionization technique that provides
structural information through fragmentation patterns.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 1,3-Propanesultam.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3024153#spectroscopic-data-of-1-3-propanesultam-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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